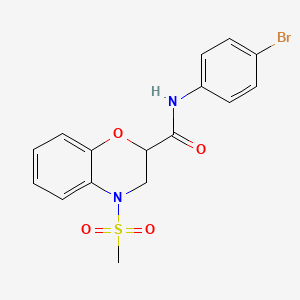

N-(4-bromophenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Description

N-(4-bromophényl)-4-(méthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide est un composé organique complexe qui appartient à la classe des benzoxazines. Les benzoxazines sont connues pour leurs diverses applications dans divers domaines, notamment la science des matériaux, la pharmacie et la synthèse organique.

Propriétés

Formule moléculaire |

C16H15BrN2O4S |

|---|---|

Poids moléculaire |

411.3 g/mol |

Nom IUPAC |

N-(4-bromophenyl)-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |

InChI |

InChI=1S/C16H15BrN2O4S/c1-24(21,22)19-10-15(23-14-5-3-2-4-13(14)19)16(20)18-12-8-6-11(17)7-9-12/h2-9,15H,10H2,1H3,(H,18,20) |

Clé InChI |

ALDDMSYJFXGTQS-UHFFFAOYSA-N |

SMILES canonique |

CS(=O)(=O)N1CC(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Br |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la N-(4-bromophényl)-4-(méthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide implique généralement plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :

Formation du cycle benzoxazine : L'étape initiale implique la cyclisation d'un précurseur approprié pour former le cycle benzoxazine. Cela peut être réalisé par la réaction d'une amine avec un dérivé de phénol en milieu acide.

Introduction du groupe bromophényle : Le groupe bromophényle est introduit par une réaction de substitution, où un composé aromatique bromé réagit avec l'intermédiaire benzoxazine.

Sulfonylation : Le groupe méthylsulfonyle est introduit par une réaction de sulfonylation, généralement en utilisant un réactif de chlorure de sulfonyle en présence d'une base.

Formation de carboxamide : La dernière étape implique la formation du groupe carboxamide par la réaction de l'intermédiaire avec un dérivé d'acide carboxylique approprié.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse ci-dessus pour garantir un rendement élevé et une pureté élevée. Cela comprend souvent l'utilisation de techniques avancées telles que les réacteurs à écoulement continu, la synthèse automatisée et des méthodes de purification rigoureuses telles que la chromatographie et la recristallisation.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

La N-(4-bromophényl)-4-(méthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide présente plusieurs applications de recherche scientifique :

Chimie : Elle est utilisée comme brique de base en synthèse organique pour le développement de nouveaux matériaux et composés.

Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.

Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.

Industrie : Elle est utilisée dans le développement de matériaux avancés, tels que les polymères et les résines, en raison de ses propriétés structurelles uniques.

Mécanisme d'action

Le mécanisme d'action de la N-(4-bromophényl)-4-(méthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.

Applications De Recherche Scientifique

N-(4-BROMOPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has a wide range of scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: Its unique structure makes it a candidate for the development of advanced materials, such as polymers and resins with specific properties.

Biological Studies: The compound is used in studies to understand its interactions with biological targets, including enzymes and receptors.

Industrial Applications: It is explored for use in industrial processes, such as catalysis and the synthesis of other complex organic molecules.

Mécanisme D'action

The mechanism of action of N-(4-BROMOPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes . In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival .

Comparaison Avec Des Composés Similaires

Composés similaires

- N-(4-chlorophényl)-4-(méthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

- N-(4-fluorophényl)-4-(méthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

- N-(4-iodophényl)-4-(méthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Unicité

La N-(4-bromophényl)-4-(méthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide est unique en raison de la présence du groupe bromophényle, qui confère des propriétés chimiques et physiques distinctes. Cela la rend particulièrement précieuse pour des applications spécifiques où la réactivité et les propriétés du brome sont avantageuses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.